4-(Mercaptomethyl)oxazolidine-2,5-dione
Description
4-(Mercaptomethyl)oxazolidine-2,5-dione is a heterocyclic compound featuring a five-membered oxazolidine ring with two ketone groups at positions 2 and 5, and a mercaptomethyl (-CH$2$SH) substituent at position 2. The parent compound, oxazolidine-2,5-dione (CAS 2185-00-4), has a molecular formula of C$3$H$3$NO$3$, a molecular weight of 101.06 g/mol, and a melting point of 120°C (decomposition) . It is classified as harmful if swallowed (H302) and requires protective equipment during handling . These compounds are primarily used as intermediates in pharmaceutical synthesis and polymer chemistry .
Properties
CAS No. |
6050-68-6 |
|---|---|
Molecular Formula |
C4H5NO3S |
Molecular Weight |
147.15 g/mol |
IUPAC Name |
4-(sulfanylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C4H5NO3S/c6-3-2(1-9)5-4(7)8-3/h2,9H,1H2,(H,5,7) |
InChI Key |
USAOVMCIRGPAQF-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(=O)OC(=O)N1)S |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
A patented method for preparing oxazolidine-2,4-diones, which is closely related to the 2,5-dione analog, involves reacting carbamates with 2-hydroxycarboxylic acid esters under thermal conditions (80° to 250° C.) with or without catalysts. Although the patent [US4220787A] primarily addresses oxazolidine-2,4-diones, the methodology is adaptable to synthesize 2,5-dione derivatives by selecting appropriate hydroxycarboxylic acid esters and carbamates bearing thiol functionalities or mercaptomethyl groups.
Reaction Conditions and Mechanism
- Starting Materials : Carbamates of the formula R¹-NH-COOR⁴, where R¹ can be aryl or alkyl groups, and 2-hydroxycarboxylic acid esters of the formula HO-CHR²-COOR⁵.
- Temperature : 80° to 250° Celsius.
- Catalysts : Optional; reactions can proceed in their absence or presence of catalysts to improve yield and purity.
- Mechanism : The reaction proceeds via nucleophilic attack of the carbamate nitrogen on the ester carbonyl, followed by intramolecular cyclization to form the oxazolidine ring and subsequent formation of the 2,5-dione moiety.
Adaptation for Mercaptomethyl Substitution
To introduce the mercaptomethyl group at the 4-position, the 2-hydroxycarboxylic acid ester precursor can be functionalized with a mercaptomethyl substituent or a protected thiol group that survives the cyclization conditions and is deprotected post-cyclization to yield the free thiol functionality.
Specific Synthetic Routes Reported
Due to limited direct literature on 4-(mercaptomethyl)oxazolidine-2,5-dione, the following inferred synthetic route is based on analogous oxazolidinedione preparations and known thiol chemistry:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 2-(mercaptomethyl)hydroxyacetic acid or ester | From haloacetic acid derivatives by substitution with thiol reagents | Protect thiol if necessary |
| 2 | Preparation of carbamate intermediate | Reaction of amines with phosgene or equivalents to form carbamate | Use alkyl or aryl amines depending on target |
| 3 | Cyclization to form oxazolidine-2,5-dione ring | Heating carbamate with 2-(mercaptomethyl)hydroxycarboxylic acid ester at 80–250°C | Catalyst optional; inert atmosphere recommended to avoid thiol oxidation |
| 4 | Deprotection (if thiol protected) | Mild reducing agents or acidic/basic hydrolysis | Yields free mercaptomethyl functionality |
Analytical Data Supporting Preparation
Summary of Research Findings and Considerations
- The preparation of 4-(mercaptomethyl)oxazolidine-2,5-dione is most reliably achieved through the cyclization of carbamates with appropriately functionalized 2-hydroxycarboxylic acid esters.
- Reaction conditions vary but generally require elevated temperatures (80° to 250° C.) and may proceed without catalysts, though catalysts can improve yields.
- The mercaptomethyl substituent requires careful handling due to the thiol group’s sensitivity to oxidation; protection/deprotection strategies are often employed.
- Purification methods such as recrystallization or chromatography are used to obtain the compound in high purity.
- Direct, detailed synthetic protocols specifically for 4-(mercaptomethyl)oxazolidine-2,5-dione are scarce in open literature; however, the general principles from oxazolidinedione synthesis patents and thiol chemistry provide a reliable framework.
Chemical Reactions Analysis
Types of Reactions
4-(Mercaptomethyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercaptomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxazolidine derivatives.
Substitution: Various substituted oxazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
One of the most notable applications of 4-(mercaptomethyl)oxazolidine-2,5-dione is its antimicrobial activity. Research indicates that this compound can inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This interaction disrupts the formation of the 70S initiation complex, effectively halting bacterial growth and proliferation. It has shown promise against various bacterial strains, making it a candidate for developing new antibiotics.
Case Study: Protein Synthesis Inhibition
A study demonstrated that 4-(mercaptomethyl)oxazolidine-2,5-dione interacts with the peptidyl transferase center of the bacterial ribosome, impacting protein synthesis pathways significantly. This mechanism highlights its potential as a therapeutic agent in treating bacterial infections.
Organic Synthesis
4-(Mercaptomethyl)oxazolidine-2,5-dione serves as an important intermediate in organic synthesis. Its unique structure allows for various reactions, including nucleophilic conjugate additions and polymerization processes.
Cationic Ring-Opening Polymerization
In industrial applications, cationic ring-opening polymerization using this compound has been explored to create poly(urea)s with specific properties suitable for biomedical applications. The controlled polymerization methods allow for better control over polymer characteristics compared to traditional polycondensation approaches .
Biochemical Applications
The compound's ability to interact with biomolecules at the molecular level makes it suitable for biochemical applications. Its binding affinity for specific sites on enzymes or proteins can lead to either inhibition or activation of their activity.
Case Study: Targeting Enzymatic Activity
Research has indicated that modifications of the oxazolidine structure can enhance binding affinities to target enzymes, thus providing avenues for drug design focusing on enzyme inhibition or activation .
Mechanism of Action
The mechanism of action of 4-(mercaptomethyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. The oxazolidine ring can interact with various enzymes and receptors, influencing their activity and downstream signaling pathways .
Comparison with Similar Compounds
Key Observations:
Structural Influence on Reactivity :
- The mercaptomethyl group in 4-(Mercaptomethyl)oxazolidine-2,5-dione introduces thiol reactivity, enabling disulfide bond formation or conjugation with electrophiles, unlike the inert methyl or benzyl substituents in analogs .
- Nitrobenzyl derivatives (e.g., CAS 61777-05-7) may exhibit explosive tendencies due to the nitro group, whereas hydroxybenzyl analogs (e.g., CAS 3415-08-5) are more polar and prone to hydrogen bonding .
Thermal and Chemical Stability :
- The parent compound decomposes at 120°C, while methyl-substituted derivatives (e.g., CAS 30291-41-9) likely exhibit higher thermal stability due to reduced ring strain .
- Mercaptomethyl derivatives may be sensitive to oxidation, requiring inert storage conditions similar to (S)-4-(4-Hydroxybenzyl) analogs .
Safety Profiles :
- Most analogs share the H302 hazard (oral toxicity), but hydroxybenzyl and nitrobenzyl derivatives pose additional risks (e.g., respiratory irritation) .
- The mercaptomethyl group’s thiol moiety may introduce skin irritation (H315) and require specialized handling to prevent oxidation .
Applications :
- Hydroxybenzyl and isobutyl derivatives are used in chiral drug synthesis (e.g., NSAIDs) .
- Mercaptomethyl derivatives are hypothesized to serve as crosslinkers in polymers or prodrugs leveraging thiol-disulfide exchange .
Research Findings and Methodologies
- Crystallography : Structural studies of oxazolidine-2,5-dione derivatives (e.g., CAS 3415-08-5) employ SHELX programs (SHELXL97 for refinement) and Mercury software for crystal packing visualization . These tools reveal that benzyl substituents enhance π-π stacking, whereas methyl groups reduce intermolecular interactions .
- Synthetic Routes : Derivatives are synthesized via N-carboxy anhydride (NCA) ring-opening reactions or substitution at position 4 using electrophilic reagents . For example, (S)-4-(4-Hydroxybenzyl)oxazolidine-2,5-dione is prepared via benzylation of tyrosine derivatives .
Biological Activity
4-(Mercaptomethyl)oxazolidine-2,5-dione is an organic compound notable for its five-membered ring structure containing nitrogen and oxygen atoms, along with a mercaptomethyl group. This compound is part of the oxazolidine family and has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial agent. The biological activity of this compound primarily revolves around its mechanism of action against bacterial pathogens, as well as its interactions with various biomolecules.
The primary biological activity of 4-(mercaptomethyl)oxazolidine-2,5-dione is its antimicrobial properties . It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit , which disrupts the formation of the 70S initiation complex necessary for protein translation. This inhibition effectively halts bacterial growth and proliferation, making it a candidate for further development in treating bacterial infections.
Biological Activity Overview
- Antimicrobial Activity : Effective against a range of bacteria by inhibiting protein synthesis.
- Binding Affinity : Shows significant interaction with the peptidyl transferase center of the bacterial ribosome.
- Influence on Cellular Processes : Affects gene expression and cell signaling pathways.
Comparative Analysis with Related Compounds
The structural characteristics of 4-(mercaptomethyl)oxazolidine-2,5-dione allow for comparisons with other oxazolidine derivatives. The following table highlights some related compounds and their unique features:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Methyloxazolidine-2,5-dione | Contains a methyl group instead of a mercaptomethyl group | Exhibits different biological activity |
| 3-(Aminomethyl)oxazolidine-2,5-dione | Features an amino group at position 3 | Potentially different reactivity and applications |
| 2-Oxazolidinone | Lacks a mercaptomethyl group | More commonly used in pharmaceutical applications |
Case Studies and Research Findings
Several studies have investigated the biological activity of 4-(mercaptomethyl)oxazolidine-2,5-dione:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibits significant antimicrobial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values indicated potent efficacy comparable to established antibiotics.
- Cellular Interaction Studies : Research has shown that 4-(mercaptomethyl)oxazolidine-2,5-dione interacts with key enzymes involved in metabolic pathways. For instance, its binding to specific sites on enzymes can lead to either inhibition or activation, influencing metabolic processes within bacterial cells .
- Cytotoxicity Assays : Preliminary cytotoxicity assays suggested that while the compound is effective against bacteria, it exhibits low toxicity towards human cell lines, indicating a favorable therapeutic index .
Q & A
Q. What are the optimal synthetic routes for 4-(Mercaptomethyl)oxazolidine-2,5-dione, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves cyclization of amino acid derivatives with mercaptomethyl precursors. For example, analogous oxazolidine-2,5-diones are synthesized via base-catalyzed reactions (e.g., NaOH or K₂CO₃ in ethanol or dichloromethane) to form the heterocyclic core . The mercaptomethyl group may require protection (e.g., using trityl groups) to prevent undesired side reactions during cyclization. Reaction temperature (0–25°C) and stoichiometric ratios of precursors (e.g., 1:1.2 molar ratio of amino acid to mercaptoalkyl halide) critically affect yield and purity .
Q. Which spectroscopic techniques are most effective for characterizing 4-(Mercaptomethyl)oxazolidine-2,5-dione?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming stereochemistry and substituent positions, particularly the mercaptomethyl (-CH₂SH) group. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1750–1850 cm⁻¹) and thiol S-H bonds (~2550 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns. X-ray crystallography may resolve crystal packing and hydrogen-bonding interactions in solid-state studies .
Q. What safety protocols are recommended for handling 4-(Mercaptomethyl)oxazolidine-2,5-dione in laboratory settings?
Methodological Answer: While specific safety data for this compound are limited, analogous oxazolidine-2,5-diones require handling in fume hoods with nitrile gloves and lab coats. Avoid inhalation or skin contact due to potential irritancy. Spills should be neutralized with inert absorbents (e.g., sand) and disposed of as hazardous waste. No known acute toxicity is reported, but long-term exposure risks warrant precautions .
Q. How does the mercaptomethyl group influence the compound’s reactivity in heterocyclic chemistry?
Methodological Answer: The -CH₂SH group enhances nucleophilicity, enabling thiol-disulfide exchange reactions or metal coordination (e.g., with Au³⁺ or Hg²⁺). This reactivity is exploited in synthesizing thioether-linked derivatives or chelating agents. Comparative studies with non-sulfur analogs (e.g., 4-methyloxazolidine-2,5-dione) show reduced electrophilicity in the mercaptomethyl variant due to sulfur’s electron-donating effects .
Advanced Research Questions
Q. How can factorial design optimize reaction parameters for synthesizing 4-(Mercaptomethyl)oxazolidine-2,5-dione?
Methodological Answer: A 2³ factorial design evaluates three variables (temperature, catalyst concentration, and solvent polarity) at two levels (high/low). For example, temperature (0°C vs. 25°C) and solvent (dichloromethane vs. ethanol) significantly impact cyclization efficiency. Response surface methodology (RSM) models interactions between variables, minimizing experimental runs while maximizing yield .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?
Methodological Answer: Discrepancies between experimental and computational spectra (e.g., DFT-predicted ¹³C shifts) may arise from solvent effects or dynamic processes (e.g., ring puckering). Use variable-temperature NMR to probe conformational flexibility. Cross-validate with alternative techniques like Raman spectroscopy or solid-state NMR. Software tools (Gaussian, ADF) simulate solvent-inclusive environments to refine predictions .
Q. What computational modeling approaches predict the compound’s behavior in catalytic systems?
Methodological Answer: Density Functional Theory (DFT) calculates transition-state energies for reactions involving the oxazolidine ring (e.g., ring-opening polymerization). Molecular dynamics (MD) simulations model solvent interactions (e.g., solvation in DMSO) to predict solubility. Docking studies assess binding affinity with biological targets (e.g., cysteine proteases) .
Q. What reactor design considerations apply to scaling up 4-(Mercaptomethyl)oxazolidine-2,5-dione synthesis?
Methodological Answer: Batch reactors with temperature-controlled jackets and reflux condensers are optimal for small-scale synthesis. For continuous flow systems, ensure precise residence time control (2–5 minutes) to prevent ring degradation. Computational fluid dynamics (CFD) models optimize mixing efficiency and heat transfer in large-scale setups .
Q. How does 4-(Mercaptomethyl)oxazolidine-2,5-dione compare to structurally similar compounds (e.g., 4-methyl or 4-benzyl derivatives) in biological activity?
Methodological Answer: The mercaptomethyl group confers unique redox activity, enabling glutathione-like antioxidant behavior in vitro. Comparative cytotoxicity assays (MTT tests) against 4-methyl analogs show higher potency due to thiol-mediated cellular uptake. Structural analogs lacking sulfur (e.g., 4-hydroxybenzyl derivatives) exhibit reduced enzyme inhibition, highlighting sulfur’s role in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
